molecular formula C7H14N2O2 B2718745 1,3-Dimethyl-1-(oxolan-3-yl)urea CAS No. 1596088-30-0

1,3-Dimethyl-1-(oxolan-3-yl)urea

Cat. No.: B2718745
CAS No.: 1596088-30-0
M. Wt: 158.201
InChI Key: WDHYJGNHKLIYLA-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1-(oxolan-3-yl)urea is a chemical compound with the molecular formula C7H14N2O2. It is also known by its IUPAC name, N,N’-dimethyl-N-(tetrahydrofuran-3-yl)carbamimidic acid. This compound is characterized by the presence of a urea group substituted with two methyl groups and an oxolan (tetrahydrofuran) ring. It is a white powder with a molecular weight of 158.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1-(oxolan-3-yl)urea can be synthesized through various methods. One common synthetic route involves the reaction of dimethylamine with isocyanates. The reaction typically occurs under mild conditions and can be catalyzed by acids or bases. The general reaction scheme is as follows:

Dimethylamine+IsocyanateThis compound\text{Dimethylamine} + \text{Isocyanate} \rightarrow \text{this compound} Dimethylamine+Isocyanate→this compound

The reaction conditions, such as temperature and solvent, can vary depending on the specific isocyanate used .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1-(oxolan-3-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1,3-Dimethyl-1-(oxolan-3-yl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of hypertension and inflammation.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1-(oxolan-3-yl)urea involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to fit into the enzyme’s catalytic pocket, thereby blocking substrate access and inhibiting enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxolan ring and dimethyl groups contribute to its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

1,3-dimethyl-1-(oxolan-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-8-7(10)9(2)6-3-4-11-5-6/h6H,3-5H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHYJGNHKLIYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596088-30-0
Record name 1,3-dimethyl-1-(oxolan-3-yl)urea
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